molecular formula C12H6Br12 B14300364 Hexakis(dibromomethyl)benzene CAS No. 117965-58-9

Hexakis(dibromomethyl)benzene

Katalognummer: B14300364
CAS-Nummer: 117965-58-9
Molekulargewicht: 1109.0 g/mol
InChI-Schlüssel: QFLPJHDIPWOPFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexakis(dibromomethyl)benzene is a chemical compound with the molecular formula C12H6Br6. It is a derivative of benzene where each hydrogen atom is replaced by a dibromomethyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexakis(dibromomethyl)benzene can be synthesized through the bromination of hexaphenylbenzene. The process involves the addition of bromine to hexaphenylbenzene in the presence of a catalyst. The reaction is typically carried out in a solvent-free environment to ensure thorough mixing of reagents. The reaction mixture is then poured into pre-chilled ethanol to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions: Hexakis(dibromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.

Major Products:

    Substitution: Products include hexakis(chloromethyl)benzene, hexakis(iodomethyl)benzene, etc.

    Reduction: The major product is hexakis(methyl)benzene.

    Oxidation: The major product is hexakis(carboxyl)benzene.

Wissenschaftliche Forschungsanwendungen

Hexakis(dibromomethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of hexakis(dibromomethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The dibromomethyl groups can undergo substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more susceptible to electrophilic attack .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hexakis(dibromomethyl)benzene is unique due to the presence of six dibromomethyl groups, which impart distinct chemical properties and reactivity. Its ability to undergo multiple substitution reactions makes it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

117965-58-9

Molekularformel

C12H6Br12

Molekulargewicht

1109.0 g/mol

IUPAC-Name

1,2,3,4,5,6-hexakis(dibromomethyl)benzene

InChI

InChI=1S/C12H6Br12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h7-12H

InChI-Schlüssel

QFLPJHDIPWOPFX-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.